molecular formula C17H19F3N4O2 B3007080 1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1705314-26-6

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B3007080
CAS No.: 1705314-26-6
M. Wt: 368.36
InChI Key: CPTPMEFKCZUTST-UHFFFAOYSA-N
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Description

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.
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Scientific Research Applications

Hydrogelation and Morphological Control

  • Anion Tuning of Hydrogel Properties: The study of hydrogelators, such as related urea compounds, demonstrates the ability to tune hydrogel's rheological and morphological properties through anion selection. This approach allows the precise control of gel properties, important for applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).

Crystal Structure Analysis

  • Crystal Structure Insights for Design: Understanding the crystal structure of closely related urea derivatives aids in the design of new compounds with desired physical and chemical properties. Such analysis contributes to the field of material science and drug development, providing a foundation for synthesizing compounds with tailored features (Jeon et al., 2015).

Inhibition of Soluble Epoxide Hydrolase

  • sEH Inhibition for Therapeutic Applications: Compounds structurally similar to the one have been shown to inhibit human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. Inhibition of sEH has therapeutic potential in treating hypertension, inflammation, and pain (D'yachenko et al., 2019).

Synthesis and Characterization

  • Novel Synthesis Methods: The development of synthesis methods for acyl pyrazole carbonyl urea derivatives, including those containing trifluoromethyl groups, highlights the importance of these compounds in various scientific fields. Such methods enable the creation of novel compounds for further research and potential applications (Du Hai-jun, Ouyang Gui-ping, & Du Hai-tang, 2006).

Anticancer Potential

  • Anticancer Activity: Research into 1-aryl-3-(2-chloroethyl) ureas reveals their potential as anticancer agents. These studies contribute to the ongoing search for more effective cancer treatments, highlighting the significance of urea derivatives in medicinal chemistry (Gaudreault et al., 1988).

Future Directions

The study of urea derivatives and other compounds containing pyrazole and tetrahydropyran rings is a vibrant area of research, with potential applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c18-17(19,20)13-1-3-14(4-2-13)22-16(25)23-15-9-21-24(11-15)10-12-5-7-26-8-6-12/h1-4,9,11-12H,5-8,10H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTPMEFKCZUTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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